PEG 400 Dilaurate: A Comprehensive Technical Guide for Pharmaceutical Development
PEG 400 Dilaurate: A Comprehensive Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate is a nonionic surfactant with a versatile range of applications in the pharmaceutical industry. Its amphiphilic nature, arising from a polyethylene glycol head and two lauric acid tails, imparts properties that make it a valuable excipient in various drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and applications of PEG 400 Dilaurate, with a focus on its role in enhancing drug solubility and in the formulation of controlled-release and self-nanoemulsifying drug delivery systems (SNEDDS). Detailed experimental protocols for its characterization and a summary of its safety profile are also presented to support its application in pharmaceutical research and development.
Chemical and Physical Properties
PEG 400 Dilaurate is the diester of polyethylene glycol 400 and lauric acid. The "400" designates the average molecular weight of the polyethylene glycol backbone. This structure confers both hydrophilic (from the PEG chain) and lipophilic (from the lauric acid chains) properties to the molecule, making it an effective emulsifier and surfactant.[1]
Physicochemical Data
| Property | Value | Reference |
| Synonyms | Polyoxyethylene (400) Dilaurate, PEG-8 Dilaurate | |
| CAS Number | 9005-02-1 | [1] |
| Appearance | Clear yellow liquid (at 25°C) | [1] |
| Saponification Value | 125 - 140 mg KOH/g | |
| Acid Value | ≤ 10.0 mg KOH/g | |
| Moisture Content | ≤ 1.0% |
Synthesis of PEG 400 Dilaurate
The synthesis of PEG 400 Dilaurate typically involves the direct esterification of polyethylene glycol 400 with lauric acid. The reaction is generally carried out at elevated temperatures and may be facilitated by a catalyst to drive the equilibrium towards the formation of the diester.
A general synthetic approach involves reacting one mole of polyethylene glycol 400 with two moles of lauric acid. The reaction can be performed under vacuum to remove the water formed during the esterification, thereby increasing the yield of the final product. The reaction temperature is typically maintained between 100-150°C for a duration of 2 to 6 hours.[2] Organic acid catalysts may be employed to accelerate the reaction.[2] Following the reaction, a neutralization step may be carried out, for instance with triethanolamine, to achieve a pH of 5-7.[2]
Caption: General synthesis workflow for PEG 400 Dilaurate.
Applications in Drug Delivery
The unique properties of PEG 400 Dilaurate make it a valuable excipient in a variety of pharmaceutical formulations.
Solubility Enhancement
PEG 400 Dilaurate can act as a solubilizing agent for poorly water-soluble drugs.[] By forming stable complexes with the active pharmaceutical ingredient (API), it can prevent crystallization and maintain the drug in a dissolved state.[4] This enhanced solubility can lead to improved bioavailability.[4] The mechanism of solubilization involves the PEG portion of the molecule increasing the aqueous solubility, while the laurate chains can interact with lipophilic drug molecules.
Controlled-Release Formulations
In solid dosage forms, PEG 400 Dilaurate can function as a plasticizer and a porogen.[] As a plasticizer, it can increase the flexibility of tablet coatings. As a porogen, it can dissolve in aqueous environments, creating channels within the formulation to facilitate the controlled release of the API.[]
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
PEG 400 Dilaurate is a key component in the formulation of SNEDDS, which are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium.[5] In SNEDDS formulations, PEG 400 Dilaurate can act as a co-surfactant, working in synergy with the primary surfactant to reduce the interfacial tension between the oil and aqueous phases, thereby facilitating the formation of nano-sized droplets.[5] This can lead to increased drug loading capacity and improved permeability across biological membranes.[6][7]
Caption: Role of PEG 400 Dilaurate in SNEDDS formation.
Experimental Protocols for Characterization
Accurate characterization of PEG 400 Dilaurate is crucial for ensuring its quality and performance in pharmaceutical formulations. The following are detailed methodologies for key analytical tests.
Determination of Saponification Value
Principle: The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the substance. It is a measure of the free and esterified acids.
Methodology:
-
Accurately weigh approximately 2 g of PEG 400 Dilaurate into a 250 mL flask.
-
Add 25.0 mL of 0.5 N alcoholic potassium hydroxide.
-
Attach a reflux condenser and heat the flask on a water bath, boiling gently for 30 minutes.
-
Cool the solution and add 1 mL of phenolphthalein (B1677637) indicator.
-
Titrate the excess potassium hydroxide with 0.5 N hydrochloric acid.
-
Perform a blank determination under the same conditions, omitting the sample.
Calculation: Saponification Value = (B - S) * N * 56.1 / W Where:
-
B = volume (mL) of HCl used for the blank
-
S = volume (mL) of HCl used for the sample
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH
-
W = weight (g) of the sample
Determination of Acid Value
Principle: The acid value is the number of milligrams of potassium hydroxide required to neutralize the free acids in one gram of the substance.
Methodology:
-
Dissolve a known weight (approximately 5 g) of PEG 400 Dilaurate in 50 mL of a neutralized solvent mixture (e.g., equal parts of alcohol and ether).
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 0.1 N potassium hydroxide until a faint pink color persists for at least 30 seconds.
Calculation: Acid Value = (V * N * 56.1) / W Where:
-
V = volume (mL) of KOH solution used
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH
-
W = weight (g) of the sample
Determination of Moisture Content (Karl Fischer Titration)
Principle: The Karl Fischer titration is a specific method for the determination of water content. It is based on the reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a suitable base.
Methodology:
-
Introduce a suitable amount of anhydrous methanol (B129727) into the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable endpoint to neutralize the water in the solvent.
-
Accurately weigh a quantity of PEG 400 Dilaurate and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
Calculation: Water Content (%) = (V * F * 100) / W Where:
-
V = volume (mL) of Karl Fischer reagent used for the sample
-
F = water equivalence factor of the Karl Fischer reagent (mg of water per mL of reagent)
-
W = weight (mg) of the sample
Caption: Experimental workflow for quality control of PEG 400 Dilaurate.
Safety and Toxicity
PEG esters, including PEG 400 Dilaurate, are generally considered to have low toxicity.[8] However, a thorough evaluation of the safety profile is essential for any pharmaceutical excipient.
-
Oral Toxicity: Studies on related PEG esters have shown a low order of acute oral toxicity. For instance, the acute oral LD50 of PEG-12 Laurate in mice was reported to be greater than 25 g/kg.[9][10] Chronic oral toxicity studies on some PEGs have indicated the potential for liver damage at high doses.[9][10]
-
Dermal Irritation: PEG and its esters are generally considered to be non-irritating to intact skin.[9] However, caution is advised when used on damaged skin, as there have been reports of sensitization and nephrotoxicity in burn patients treated with PEG-based creams.[9][10]
-
Impurities: As with other ethoxylated compounds, there is a potential for the presence of 1,4-dioxane (B91453) as a byproduct of ethoxylation.[9][10] It is crucial to ensure that levels of such impurities are within acceptable limits for pharmaceutical use.
Conclusion
PEG 400 Dilaurate is a multifunctional excipient with significant potential in pharmaceutical formulation development. Its ability to enhance the solubility of poorly soluble drugs, act as a component in controlled-release systems, and facilitate the formation of nanoemulsions makes it a valuable tool for drug delivery scientists. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization and an awareness of its safety profile, is essential for its successful application in the development of safe and effective medicines.
References
- 1. PEG 400 dilaurate (68139-91-3) for sale [vulcanchem.com]
- 2. CN101747192B - Method for synthesizing polyethylene glycol (PEG) oleate - Google Patents [patents.google.com]
- 4. shreechem.in [shreechem.in]
- 5. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG 400 dilaurate | 68139-91-3 | Benchchem [benchchem.com]
- 9. View Attachment [cir-reports.cir-safety.org]
- 10. researchgate.net [researchgate.net]
